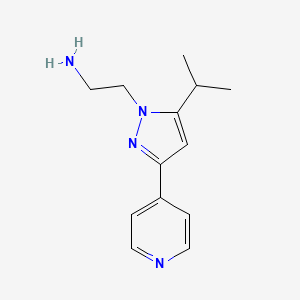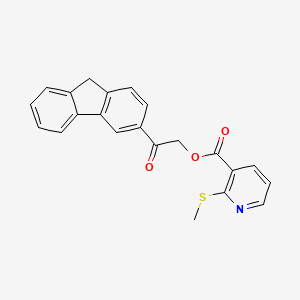
Pyrazine-2,3-diyldimethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine-2,3-diyldimethanethiol is a heterocyclic compound containing a pyrazine ring substituted with two methanethiol groups at the 2 and 3 positions. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, food industries, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,3-diyldimethanethiol typically involves the functionalization of the pyrazine ring. One common method is the reaction of pyrazine with methanethiol in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-100°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol groups to hydrogen sulfide.
Substitution: The thiol groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogen sulfide and pyrazine derivatives.
Substitution: Halogenated or alkylated pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrazine-2,3-diyldimethanethiol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of flavors and fragrances due to its characteristic odor.
Wirkmechanismus
The mechanism of action of pyrazine-2,3-diyldimethanethiol involves its interaction with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, affecting their function. This interaction can lead to the modulation of enzymatic activity and signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Pyrazine-2-thiocarboxamide: Contains a thiocarboxamide group instead of methanethiol.
2,3-Dimethylpyrazine: Lacks the thiol groups but has similar structural features.
2,3,5,6-Tetramethylpyrazine: A more heavily substituted pyrazine with different biological activities.
Uniqueness: Pyrazine-2,3-diyldimethanethiol is unique due to the presence of two methanethiol groups, which confer distinct chemical reactivity and biological properties compared to other pyrazine derivatives. Its ability to form disulfide bonds makes it particularly interesting for applications in biochemistry and drug development.
Eigenschaften
Molekularformel |
C6H8N2S2 |
|---|---|
Molekulargewicht |
172.3 g/mol |
IUPAC-Name |
[3-(sulfanylmethyl)pyrazin-2-yl]methanethiol |
InChI |
InChI=1S/C6H8N2S2/c9-3-5-6(4-10)8-2-1-7-5/h1-2,9-10H,3-4H2 |
InChI-Schlüssel |
WUEDBFNCIPWJIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=N1)CS)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


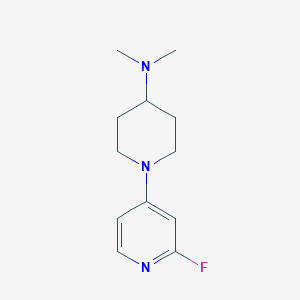
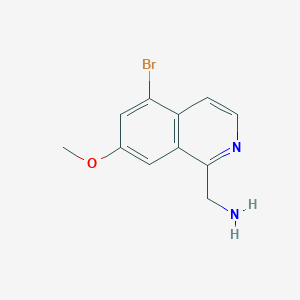

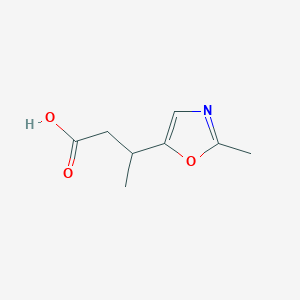
![(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13349183.png)


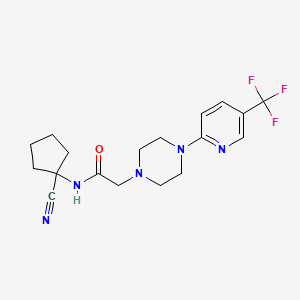
methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349201.png)
![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)
